molecular formula C6H11NO2 B13418697 (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran

Katalognummer: B13418697
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: DXLUNIWVHZZSPK-YUPRTTJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the synthesis might start with a chiral precursor that undergoes a series of reactions, including amination and cyclization, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactors, which offer advantages in terms of efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical interactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran apart from these similar compounds is its specific configuration and the presence of the tetrahydrofuran ring, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

(3S,4R,5S)-3-amino-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5-/m0/s1

InChI-Schlüssel

DXLUNIWVHZZSPK-YUPRTTJUSA-N

Isomerische SMILES

C[C@H]1[C@@H](OC(=O)[C@H]1N)C

Kanonische SMILES

CC1C(OC(=O)C1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.